Rac1-IN-3
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Overview
Description
WAY-605425, also known as 2,7-Naphthyridine-4-carbonitrile, 1,8-diamino-6-methoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-, is a chemical compound with the molecular formula C21H23N7O2 and a molecular weight of 405.45 g/mol . It is primarily used in scientific research and is known for its role as a Rac1 inhibitor .
Preparation Methods
The synthesis of WAY-605425 involves multiple steps, starting with the preparation of the core naphthyridine structure. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques .
Chemical Reactions Analysis
WAY-605425 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
WAY-605425 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: WAY-605425 is studied for its effects on cellular processes, particularly those involving the Rac1 protein.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
WAY-605425 exerts its effects by inhibiting the Rac1 protein, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. The inhibition of Rac1 disrupts these processes, leading to various biological effects. The molecular targets and pathways involved include the GPCR/G protein signaling pathways .
Comparison with Similar Compounds
WAY-605425 is unique compared to other Rac1 inhibitors due to its specific structure and high potency. Similar compounds include:
Rac1-IN-3: Another Rac1 inhibitor with a similar mechanism of action but different chemical structure.
NSC-23766: A Rac1 inhibitor with a different binding site and lower potency.
EHT 1864: A Rac1 inhibitor with a distinct chemical structure and different biological effects.
Biological Activity
Rac1-IN-3 is a selective inhibitor of the Rac1 protein, a member of the Rho GTPase family, which plays a critical role in various cellular processes including cytoskeletal dynamics, cell migration, and proliferation. The dysregulation of Rac1 activity is implicated in several diseases, particularly cancer. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Rac1 functions as a molecular switch that alternates between an inactive GDP-bound state and an active GTP-bound state. The activation of Rac1 is mediated by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP. This compound specifically inhibits the interaction between Rac1 and its GEFs, leading to decreased Rac1 activity. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
1. Inhibition of Cancer Cell Proliferation
Studies have shown that this compound effectively suppresses the growth of various cancer cell lines. For instance, in breast cancer models, treatment with this compound led to significant reductions in cell viability and induced G1 cell cycle arrest or apoptosis depending on the cellular context. The mechanism involves downregulation of cyclin D1 and activation of pro-apoptotic pathways.
Cell Line | Effect of this compound | Mechanism |
---|---|---|
MDA-MB-231 | Decreased viability | G1 arrest via cyclin D1 downregulation |
MCF7 | Induced apoptosis | Loss of anti-apoptotic proteins |
T47D | Growth inhibition | Inhibition of Rac-dependent pathways |
2. Impact on Cytoskeletal Dynamics
Rac1 is crucial for actin cytoskeleton reorganization. Inhibition by this compound disrupts these dynamics, leading to impaired cell migration and invasion in cancer cells. This effect has been observed in vitro where cells treated with this compound displayed altered morphology and reduced migratory capacity.
3. Case Studies
A notable case study involved the use of this compound in a xenograft model of prostate cancer. Mice treated with the inhibitor showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumor tissue.
4. Role in Immune Response
Recent studies indicate that Rac1 also plays a role in immune responses by regulating the migration and activation of immune cells. Inhibition with this compound has shown potential to modulate these processes, suggesting applications beyond oncology.
5. Neuroprotective Effects
Research has highlighted that Rac1 is involved in neuronal health and plasticity. In models of neurodegenerative diseases, this compound treatment demonstrated neuroprotective effects by promoting neuronal survival and reducing inflammation.
Properties
Molecular Formula |
C21H23N7O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1,8-diamino-6-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H23N7O2/c1-29-16-6-4-3-5-15(16)27-7-9-28(10-8-27)21-14(12-22)13-11-17(30-2)25-19(23)18(13)20(24)26-21/h3-6,11H,7-10H2,1-2H3,(H2,23,25)(H2,24,26) |
InChI Key |
QYYJWWZJGZQJQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C4=CC(=NC(=C4C(=N3)N)N)OC)C#N |
Origin of Product |
United States |
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